molecular formula C25H26N4 B13396140 2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13396140
M. Wt: 382.5 g/mol
InChI Key: HFHDIIDSDWZDOT-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex heterocyclic compound that features a unique combination of biphenyl, piperazine, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine stands out due to its unique combination of biphenyl, piperazine, and imidazo[1,2-a]pyridine moieties, which confer distinct biological activities and synthetic versatility. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

8-methyl-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C25H26N4/c1-19-6-5-15-29-23(18-28-16-13-26-14-17-28)24(27-25(19)29)22-11-9-21(10-12-22)20-7-3-2-4-8-20/h2-12,15,26H,13-14,16-18H2,1H3

InChI Key

HFHDIIDSDWZDOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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